Momany peptide

Description

Historical Context and Seminal Contributions of F.A. Momany in Peptide Conformational Analysis

The mid-20th century saw significant advances in determining the primary sequences of proteins and peptides, but understanding how these linear sequences folded into specific, functional three-dimensional structures remained a formidable task. The theoretical work of F.A. Momany, particularly in his long-standing association with the laboratory of H.A. Scheraga at Cornell University, was pivotal in this area. annualreviews.org

Their most significant contribution was the development of the Empirical Conformational Energy Program for Peptides (ECEPP) . annualreviews.orgbibliotekanauki.pl ECEPP is a molecular mechanics force field that models a polypeptide chain with fixed bond lengths and bond angles, simplifying the conformational space to the set of all rotatable dihedral angles along the peptide backbone and its side chains. cdnsciencepub.com The program calculates the potential energy of a given conformation as the sum of its electrostatic, nonbonded, and torsional energy components, allowing researchers to identify low-energy, and therefore more stable, structures. bibliotekanauki.plresearchgate.net This approach transformed the study of peptide conformation from a speculative exercise into a computable problem, laying the groundwork for predictive structural biology. bibliotekanauki.pl

Defining the "Momany Peptide" within Academic Discourse: Conceptual Frameworks

Within scientific literature, there is no single molecule defined as the "this compound." Instead, the term can be understood as a conceptual descriptor for any peptide that is the subject of conformational analysis using the energy-based methodologies that Momany and his colleagues pioneered. His research applied these computational techniques to a wide array of biologically significant peptides to understand their structure-function relationships.

The focus was often on peptides that were too flexible or small to be easily crystallized and studied by X-ray diffraction. By calculating the preferred conformations of these molecules, Momany's work provided critical insights into their biological activity. This approach is a form of computationally directed biorational drug design. nih.gov

Table 1: Representative Peptides Studied with Momany-Inspired Methodologies

| Peptide Studied | Significance | Reference(s) |

|---|---|---|

| Luteinizing Hormone-Releasing Hormone (LHRH) Analogues | Investigated structure-activity relationships for this critical reproductive hormone. | acs.org |

| Methionine-Enkephalin | Analyzed the conformational preferences of this endogenous opioid peptide. | nih.govacs.org |

| Somatostatin | Determined the likely three-dimensional structure from its amino acid sequence. | researchgate.net |

| Cyclic Pentapeptides | Explored conformational states and rotational isomerism in cyclic structures. | acs.org |

Evolution of Research Perspectives on Peptide Structure-Energy Relationships

The core principle of Momany's work is that the native, biologically active structure of a peptide corresponds to the global minimum on its potential energy surface. bibliotekanauki.pl The ECEPP force field was designed to model this surface by summing several key energy contributions.

Table 2: Components of the ECEPP Conformational Energy Function

| Energy Component | Description |

|---|---|

| Electrostatic Energy (Ees) | Represents the coulombic interactions between the partial atomic charges on all atoms in the peptide. |

| Nonbonded Energy (Enh) | Also known as van der Waals interactions, this term accounts for short-range repulsive and attractive forces between non-bonded atoms. |

| Torsional Energy (Etor) | An intrinsic energy penalty associated with the rotation around chemical bonds (dihedral angles). |

| Loop-Distortion Energy | A term applied specifically to cyclic peptides to account for the energy required to close the loop. |

Source: bibliotekanauki.pl

The initial ECEPP model assumed a rigid geometry for bond lengths and angles and did not explicitly include the effects of a solvent like water. cdnsciencepub.com Over time, research perspectives evolved to address these limitations. Later versions of ECEPP and subsequent force fields incorporated refinements based on new experimental data, such as updated parameters for proline residues and improved treatment of nonbonded interactions. researchgate.netresearchgate.netresearchgate.net Furthermore, methodologies were developed to account for the critical influence of the cellular environment, particularly water. This led to the development of hydration models and the use of computational techniques like the Electrostatically-Driven Monte Carlo (EDMC) method to explore conformational space while considering solvent effects. bibliotekanauki.plnih.gov This evolution reflects a continuous effort to create more accurate models of the complex interplay of forces that govern peptide folding. nih.gov

Significance of Momany-Inspired Methodologies in Modern Peptide Science

The foundational methodologies developed by F.A. Momany and his collaborators have had an enduring legacy in peptide science, computational chemistry, and pharmacology. The principles underlying ECEPP are fundamental to virtually all modern molecular mechanics force fields (like AMBER and CHARMM) used today. nih.govresearchgate.net

The ability to computationally predict low-energy conformations of peptides has become an indispensable tool in:

Drug Design and Discovery: Molecular modeling saves immense time and resources by allowing scientists to design and screen potential peptide-based drugs in silico before undertaking expensive and time-consuming chemical synthesis and testing. bibliotekanauki.plnih.gov

Understanding Protein Folding: While initially applied to small peptides, the energy-based approach provides a framework for tackling the larger and more complex problem of protein folding. researchgate.netnih.govnih.gov

In essence, the pioneering work on "Momany peptides" helped launch a new era of computational structural biology. It established a robust theoretical framework for relating a peptide's primary amino acid sequence to its three-dimensional structure and, ultimately, its biological function, a paradigm that continues to drive innovation in the life sciences. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Alanine |

| Arginine |

| Cysteine |

| Glutamic Acid |

| Glycine (B1666218) |

| Leucine |

| Luteinizing Hormone-Releasing Hormone (LHRH) |

| Methionine-Enkephalin |

| Phenylalanine |

| Proline |

| Somatostatin |

| Tryptophan |

| Tyrosine |

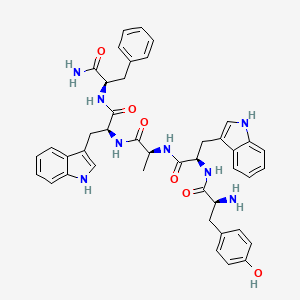

Structure

2D Structure

Properties

CAS No. |

76338-79-9 |

|---|---|

Molecular Formula |

C43H46N8O6 |

Molecular Weight |

770.9 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C43H46N8O6/c1-25(48-42(56)37(21-28-23-46-34-13-7-5-11-31(28)34)51-41(55)33(44)19-27-15-17-30(52)18-16-27)40(54)50-38(22-29-24-47-35-14-8-6-12-32(29)35)43(57)49-36(39(45)53)20-26-9-3-2-4-10-26/h2-18,23-25,33,36-38,46-47,52H,19-22,44H2,1H3,(H2,45,53)(H,48,56)(H,49,57)(H,50,54)(H,51,55)/t25-,33-,36+,37+,38-/m0/s1 |

InChI Key |

JFMKMZZAVDKJAH-QFGZHHBCSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)N |

sequence |

YWAWF |

Synonyms |

(L-Tyr-D-Trp-L-Ala-L-Trp-D-Phe)-isomer of tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide GHRP-5 growth hormone-releasing peptide-5 TTATPN Tyr-Trp-Ala-Trp-Phe-NH2 tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide |

Origin of Product |

United States |

Theoretical and Computational Methodologies in Momany Peptide Research

Ab Initio Quantum Chemical Calculations for Peptide Systems

Ab initio quantum chemical calculations provide the most fundamentally accurate description of molecular systems by solving the Schrödinger equation without empirical data. arxiv.org These methods are crucial for benchmarking and parameterizing faster computational techniques. For peptides, they offer unparalleled insight into the electronic structure, conformational energies, and intramolecular forces that dictate their folding and function. greeley.org

The accuracy of ab initio calculations is determined by the "level of theory" (the approximation used to solve the electronic structure problem, such as Hartree-Fock or Møller-Plesset perturbation theory) and the "basis set" (the set of mathematical functions used to represent the electron orbitals). researchgate.net

The choice of basis set is a critical balancing act between accuracy and computational cost. csic.es Pople's split-valence basis sets, such as 6-31G(d), are widely used and offer a good starting point for geometry calculations. csic.es For higher accuracy in energy calculations, larger basis sets incorporating diffuse functions (e.g., + or ++) and multiple polarization functions (e.g., 2df, 2pd) are necessary. greeley.orgcsic.es Correlation-consistent basis sets developed by Dunning, such as the cc-pVDZ and cc-pVTZ series, are designed to systematically converge towards the complete basis set limit, providing a more reliable path to high accuracy. arxiv.orgscirp.org

For the level of theory, methods that include electron correlation, such as second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with functionals like B3LYP, are essential for accurately describing the non-covalent interactions prevalent in peptides. arxiv.orgresearchgate.net High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for energy calculations on smaller peptide fragments to benchmark other methods. researchgate.net

Table 1: Common Basis Sets and Levels of Theory in Peptide Calculations

| Method/Basis Set | Description | Typical Application |

|---|---|---|

| Levels of Theory | ||

| Hartree-Fock (HF) | Mean-field approximation; does not include electron correlation. | Initial geometry optimizations; provides a baseline. |

| Møller-Plesset (MP2) | Includes electron correlation effects at the second-order perturbation level. | Accurate energetics and geometries for systems with non-covalent interactions. greeley.org |

| Density Functional Theory (DFT) | Electron correlation is approximated via a functional of the electron density. | A good balance of cost and accuracy for a wide range of peptide systems. scirp.org |

| Basis Sets | ||

| Pople Style (e.g., 6-31G*, 6-311++G(d,p)) | Split-valence sets with optional polarization (d,p) and diffuse (++) functions. | Widely used for geometry optimizations and energy calculations. csic.es |

Finding the stable, low-energy three-dimensional structures of a peptide is a primary goal of computational analysis. Geometry optimization algorithms iteratively adjust the atomic coordinates to find a minimum on the potential energy surface. github.io Traditional methods rely on calculating the gradient of the energy (forces on the atoms) and moving the atoms "downhill" until the forces are zero. arxiv.org

However, the flexibility of peptides means their energy landscapes are populated with a vast number of local minima. To find the global minimum or other biologically relevant low-energy conformations, more advanced techniques are required. acs.org These include:

Conformational Search: Systematically or randomly sampling different starting geometries, often by rotating around dihedral angles, followed by energy minimization of each. scirp.org

Simulated Annealing: A molecular dynamics (MD) or Monte Carlo method where the system is heated to a high temperature to overcome energy barriers and then slowly cooled, allowing it to settle into a low-energy state. mdpi.com

Distance Geometry: This technique generates conformations based on a set of upper and lower bounds for interatomic distances, which can efficiently explore a wider range of the conformational space without relying on a force field initially. nih.gov

A conformational energy landscape is a map that relates the peptide's conformation to its potential energy. acs.org Mapping this landscape provides a comprehensive view of all possible shapes a peptide can adopt, the relative energies of these shapes, and the energy barriers that separate them. weizmann.ac.il

Techniques for mapping these landscapes include:

Systematic Dihedral Scans: For small peptides, one or two key dihedral angles can be systematically rotated, and the energy calculated at each point to create a 2D or 3D plot of the energy surface. researchgate.net

Energy Landscape Mapping (ELM): This approach involves locating a large number of stationary points (minima and transition states) on the potential energy surface and analyzing their connectivity to build a detailed map of pathways between conformations. acs.org

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the peptide are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are swapped, allowing low-temperature replicas to overcome high energy barriers by temporarily adopting the high-temperature state, thus exploring the landscape more efficiently. biorxiv.org

Analysis of these landscapes allows researchers to calculate the thermodynamic propensities of different secondary structures (e.g., α-helix vs. β-sheet) and understand how factors like conformational entropy contribute to structural stability. researchgate.netpnas.org

Quantum chemical methods are uniquely suited for analyzing the subtle intramolecular interactions that stabilize peptide conformations. These include hydrogen bonds, van der Waals forces, and electrostatic interactions. arxiv.org

Two powerful analysis techniques based on the calculated electron density are:

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density. acs.org The presence of a "bond critical point" (BCP) between two atoms is an unambiguous indicator of an interaction. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the interaction, from weak van der Waals contacts to strong hydrogen bonds. acs.orgmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated wave function into a picture of localized bonds and lone pairs that aligns with intuitive chemical concepts. It can quantify the stabilization energy associated with charge transfer between a filled (donor) orbital and an empty (acceptor) orbital, providing a clear measure of the strength of interactions like hydrogen bonds. acs.orgmdpi.com

These methods allow for a detailed decomposition of the forces holding a peptide in a particular shape, revealing the critical role of weak interactions like C–H···O and π-based interactions in addition to classical N–H···O=C hydrogen bonds. royalsocietypublishing.org

High-Resolution Conformational Energy Landscape Mapping

Molecular Mechanics and Force Field Development for Peptides

While quantum mechanics provides high accuracy, its computational cost makes it impractical for simulating large peptides or long-timescale dynamics. arxiv.org Molecular mechanics (MM) addresses this by replacing the explicit treatment of electrons with a simpler, classical potential energy function. rsc.org

The Empirical Conformational Energy Program for Peptides (ECEPP) is a landmark molecular mechanics force field specifically designed for the study of peptides and proteins. researchgate.net It emerged from the foundational work of research groups led by Harold A. Scheraga in the 1960s and 70s, with F. A. Momany as a key contributor. wustl.edunih.gov

The development of ECEPP was a pioneering effort to create a transferable set of energy parameters that could predict the conformations of polypeptides. wustl.edu The core philosophy was to use experimental data from small molecules (e.g., from crystal structures) and quantum chemical calculations on amino acid derivatives to derive the parameters for the potential energy function. acs.org

The ECEPP potential energy function typically includes terms for:

Non-bonded interactions (Lennard-Jones potential): Describes van der Waals repulsion and attraction.

Electrostatic interactions (Coulomb's law): Calculated using partial atomic charges centered on the atoms.

Torsional energy: An intrinsic energy penalty for rotation around chemical bonds.

Hydrogen bond energy: An explicit term to describe the specific geometry and energy of hydrogen bonds, a feature that distinguished early versions. acs.org

A defining characteristic of early ECEPP versions was the assumption of rigid geometry for bond lengths and angles, with conformational energy depending only on the torsion angles (φ, ψ, ω, and side-chain χ angles). physics.gov.az This simplification significantly reduced the computational complexity.

ECEPP has undergone several revisions over the decades, leading to versions like ECEPP/2, ECEPP/3, and ECEPP-05. wustl.edu These updates involved refining parameters based on new experimental data and quantum calculations to improve agreement with observed peptide and protein structures. acs.org For instance, changes were made to the parameters for sulfur and aromatic carbon atoms and the treatment of hydrogen bonds to better match experimental observations. acs.org ECEPP, along with its associated conformational search algorithms like the Electrostatically Driven Monte Carlo (EDMC) method, became a powerful tool for ab initio protein structure prediction before high-resolution experimental structures were widely available. nih.govresearchgate.net

Table 2: Timeline and Key Features of ECEPP Development

| Version / Milestone | Year (Approx.) | Key Features and Developments |

|---|---|---|

| Early Foundations | 1960s | Scheraga, Scott, and others publish foundational papers on conformational analysis of polypeptides, including van der Waals and electrostatic interactions. wustl.edu |

| ECEPP | 1975 | The first version, ECEPP (Empirical Conformational Energy Program for Peptides), is released by Momany, McGuire, Burgess, and Scheraga. It uses fixed geometry and is parameterized on crystal data. acs.org |

| ECEPP/2 | 1980s | Refinements and updates to the original parameter set. |

| ECEPP/3 | 1992 | Further updates to parameters, including those for non-bonded interactions involving sulfur and aromatic carbons, to improve agreement with observed side-chain conformations. wustl.eduacs.org |

| ECEPP-05 | 2006 | A significant update to the force field for peptides, proteins, and organic molecules. wustl.edu |

The development of ECEPP represents a cornerstone in the history of computational biophysics, laying the groundwork for many subsequent force fields (like AMBER, CHARMM, and OPLS) and demonstrating the power of combining empirical data with physical principles to model complex biological molecules. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Alanine |

| Glycine (B1666218) |

| Valine |

| Asparagine |

| Threonine |

| Phenylalanine |

| Sulfur |

Validation and Refinement of CHARMm and QUANTA Force Fields for Peptide Systems

The development of accurate molecular mechanics force fields is fundamental to the computational study of peptides. The Momany group played a significant role in the validation and refinement of widely used force fields such as CHARMm (Chemistry at HARvard Macromolecular Mechanics) and the force fields used within the QUANTA modeling software.

Validation efforts focused on assessing the ability of these force fields to reproduce experimentally known properties of small peptide molecules. This often involved comparing computationally derived data, such as minimum energy conformations and vibrational frequencies, with data from experimental techniques like X-ray crystallography and infrared (IR) and Raman spectroscopy. For instance, the calculated vibrational spectra of N-methylacetamide (a simple peptide model) using a given force field would be compared against its known experimental spectra. Discrepancies would guide the refinement of the force field parameters, such as bond stretching, angle bending, and torsional parameters, to achieve better agreement. This iterative process of comparison and refinement was crucial for improving the predictive power of these computational tools for larger and more complex peptide systems.

Parameterization Strategies for Peptide Molecules (e.g., MMPEP)

A significant contribution from the Momany laboratory was the development of parameterization strategies specifically tailored for peptides. One such effort was the MMPEP program, which assisted in the development of force field parameters from experimental and quantum mechanical data. The strategy involved using a combination of experimental data from microwave, electron diffraction, and IR spectroscopy, alongside data from ab initio quantum mechanical calculations.

The core of this strategy was to derive a consistent set of parameters that could accurately describe the potential energy surface of peptides. This included parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions. The process involved fitting these parameters to reproduce known structural data, conformational energy differences, and vibrational frequencies of small model compounds that represent the fundamental building blocks of peptides, such as N-methylacetamide and various amino acid dipeptides. This approach ensured that the resulting force field was robust and transferable to a wide range of peptide molecules.

Modeling of Electrostatic and Van der Waals Interactions in Peptide Systems

The accurate modeling of non-bonded interactions, specifically electrostatic and van der Waals forces, is critical for predicting peptide conformation and interactions. The work of Momany and colleagues placed a strong emphasis on the precise representation of these forces.

Electrostatic interactions were typically modeled using a point-charge model, where partial atomic charges are assigned to each atom in the peptide. These charges were often derived from ab initio quantum mechanical calculations on small model compounds. The electrostatic potential calculated from the quantum mechanical wavefunction would be used to fit a set of atom-centered point charges that could then be used in the classical force field.

Van der Waals interactions, which account for short-range repulsion and long-range attraction between atoms, were commonly modeled using a Lennard-Jones potential. The parameters for this potential (the well depth, ε, and the collision diameter, σ) were derived by fitting to experimental data, such as the heats of sublimation and crystal packing data of small organic molecules that are relevant to peptide side chains and backbones. The careful balance of these electrostatic and van der Waals terms was essential for accurately simulating the folding of peptides into their native three-dimensional structures.

Molecular Dynamics (MD) Simulations of Peptide Conformational Dynamics

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of peptides, providing insights into their conformational flexibility and folding pathways. The Momany group utilized and advanced various MD simulation techniques to explore the complex energy landscapes of peptides.

Simulation Algorithms and Ensembles (e.g., Monte Carlo Simulated Annealing, Multicanonical Ensemble)

To overcome the challenge of adequate conformational sampling in simulations, the Momany group employed advanced simulation algorithms. Monte Carlo (MC) simulated annealing is one such technique used to find low-energy conformations of peptides. In this method, the simulation starts at a high temperature, allowing the peptide to overcome energy barriers and explore a wide range of conformations. The temperature is then gradually lowered, guiding the peptide towards its minimum energy state.

The multicanonical ensemble is another powerful technique that was explored for peptide simulations. Unlike traditional canonical (NVT) or isothermal-isobaric (NPT) ensembles, the multicanonical ensemble aims to achieve uniform sampling of the potential energy space. This is accomplished by modifying the potential energy function in a way that encourages the simulation to visit high-energy states as frequently as low-energy states. This enhanced sampling capability is particularly useful for studying complex processes like peptide folding, where the system needs to cross significant energy barriers to transition from an unfolded to a folded state.

Explicit and Implicit Solvation Models in Peptide Dynamics Studies

The solvent environment has a profound impact on peptide structure and dynamics. The Momany group conducted studies using both explicit and implicit solvation models to account for these effects.

In an explicit solvent model , individual solvent molecules (typically water) are included in the simulation box along with the peptide. This provides a detailed, atomistic description of peptide-solvent interactions but is computationally very expensive due to the large number of atoms involved.

In contrast, implicit solvent models represent the solvent as a continuous medium with properties like a dielectric constant. This approach significantly reduces the computational cost of the simulation. A common type of implicit solvent model is the Generalized Born (GB) model, which provides an approximation of the electrostatic contribution to the solvation free energy. Studies would often compare the results from both explicit and implicit solvent simulations to validate the accuracy of the implicit models and to understand the specific roles of individual water molecules in stabilizing peptide structures.

The table below summarizes key characteristics of these solvation models.

| Feature | Explicit Solvation Model | Implicit Solvation Model |

| Solvent Representation | Individual solvent molecules (e.g., water) are explicitly included. | Solvent is treated as a continuous medium (a continuum). |

| Computational Cost | High, due to the large number of atoms to be simulated. | Low, as solvent molecules are not explicitly represented. |

| Level of Detail | High; provides detailed information on specific peptide-solvent interactions. | Low; provides an average effect of the solvent. |

| Typical Use Case | Detailed studies of solvation shells and specific hydrogen bonds with water. | Rapid conformational sampling and screening. |

Analysis of Conformational Sampling and Trajectory Data

A crucial aspect of any MD simulation is the analysis of the vast amount of data generated in the form of trajectories. The analysis aims to extract meaningful biochemical and biophysical insights. Common analysis techniques include the calculation of root-mean-square deviation (RMSD) to monitor the stability of the peptide's structure over time with respect to a reference structure.

Cluster analysis is another widely used technique to group similar conformations sampled during the simulation. This helps to identify the most populated conformational states of the peptide. The results of a cluster analysis are often visualized using a representative structure for each cluster.

Furthermore, the analysis of dihedral angles (phi, psi) in the peptide backbone, often visualized in a Ramachandran plot, provides insights into the secondary structure elements (e.g., helices, sheets) that the peptide adopts during the simulation. By projecting the trajectory onto the principal components of the motion (Principal Component Analysis or PCA), one can identify the dominant collective motions within the peptide, offering a simplified view of its complex dynamics.

Overcoming the Multiple Minima Problem in Peptide Simulations

A significant hurdle in the computational simulation of peptides is the "multiple-minima problem". tandfonline.comnih.govpnas.org This issue arises from the vast number of possible three-dimensional arrangements, or conformations, a peptide can adopt due to the rotational freedom around its chemical bonds. researchgate.net Each of these conformations corresponds to a specific energy level, resulting in a complex, multi-dimensional energy surface with numerous local energy minima. tandfonline.com Identifying the single, most stable conformation—the global energy minimum—is computationally intensive because traditional minimization techniques often get trapped in these local minima, preventing the discovery of the true, biologically active structure. tandfonline.com

To navigate this complex energy landscape, several advanced computational strategies have been developed. One of the most prominent methods is Simulated Annealing (SA) . researchgate.netnih.gov This technique is inspired by the metallurgical process of annealing, where a material is heated and then slowly cooled to increase the size of its crystals and reduce defects. In computational terms, the simulation starts at a high "temperature," allowing the peptide model to overcome energy barriers and explore a wide range of conformations. worldscientific.com The temperature is then gradually lowered, which restricts the peptide's movement until it settles into a low-energy state, ideally the global minimum. worldscientific.com SA has been successfully applied to determine the global minimum of small peptides with varying numbers of dihedral angles. tandfonline.comnih.gov

Another powerful technique is the Monte Carlo (MC) with Minimization method. nih.gov This approach combines the random sampling of conformational space characteristic of Monte Carlo methods with energy minimization at each step. pnas.org The Metropolis Monte Carlo sampling allows the simulation to surmount energy barriers and move between different local minima on the energy surface. nih.gov This method has been instrumental in identifying the lowest-energy structures for peptides such as the brain pentapeptide [Met5]enkephalin. nih.govpnas.org The Multicanonical Algorithm is a further enhancement that avoids getting trapped in local minima by connecting back to higher temperature states, thereby increasing the probability of finding the global minimum. worldscientific.com Research has shown that this algorithm can effectively reproduce the lowest-energy conformation of Met-enkephalin.

These methods are crucial for understanding how short peptides fold and adopt specific, non-random structures in solution, a concept central to the work pioneered by researchers like F. A. Momany. tandfonline.comnih.gov The development of such optimization procedures is fundamental to predicting the most stable conformation of a peptide from its linear amino acid sequence. pnas.org

Hybrid Computational Approaches for Peptide Structure Prediction

To enhance the accuracy and efficiency of peptide structure prediction, researchers often employ hybrid computational approaches that combine the strengths of different methodologies. researchgate.netresearchgate.netmdpi.com These strategies integrate various computational techniques to overcome the limitations of any single method, providing a more robust framework for exploring the complex conformational landscape of peptides. researchgate.netnih.gov Hybrid methods can range from combining established algorithms like simulated annealing with other optimization techniques to integrating experimental data into computational models. researchgate.netnih.gov

For instance, hybrid algorithms that synergistically combine methods such as the diffusion equation method (which smooths the potential energy surface), simulated annealing, and evolutionary programming have been developed. researchgate.net This type of multi-faceted approach allows for a parallel search over different regions of the potential energy surface, proving more efficient than the individual constituent methods. researchgate.net Similarly, Template-Based Modeling (TBM) can be hybridized with ab initio models like Hybrid Simulated Annealing (HSA) to predict peptide structures. mdpi.com In this approach, a secondary structure prediction is first used to build an initial model, which is then refined using HSA algorithms. mdpi.com These hybrid strategies are becoming increasingly vital for tackling the challenges of predicting peptide structures, especially in the absence of high-resolution experimental data. researchgate.netnih.gov

Integration of Quantum Mechanics and Molecular Mechanics (QM/MM) in Peptide Studies

A powerful hybrid method used in peptide research is the integration of Quantum Mechanics (QM) and Molecular Mechanics (MM), known as QM/MM. sioc-journal.cnspringernature.com This approach allows for the detailed study of chemical processes like bond formation or electronic rearrangements within a large biological system. nih.govresearchgate.net In a QM/MM simulation, the chemically active part of the system, such as the specific amino acids involved in a reaction, is treated with the high accuracy of quantum mechanics. nih.gov The rest of the molecule and its environment (e.g., solvent) are described using the more computationally efficient molecular mechanics force fields. springernature.comnih.gov

This dual-level approach provides a balance between computational cost and accuracy. researchgate.net QM/MM simulations have been instrumental in studying the mechanism of peptide bond formation in the ribosome, where they helped to elucidate the most likely reaction pathway by calculating the free-energy surfaces. nih.gov The method is also highly effective in analyzing the specific interactions between peptides and larger proteins, such as an antigen peptide binding to a Major Histocompatibility Complex (MHC) molecule. sioc-journal.cn By considering the changes in electronic structure during binding, QM/MM can identify the key amino acid residues responsible for anchoring and recognition, offering insights crucial for understanding immune responses. sioc-journal.cn The development of QM/MM frameworks continues to advance, making efficient calculations on large biomolecules increasingly feasible and accurate. springernature.com

Machine Learning and Artificial Intelligence Applications in Peptide Conformational Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in structural biology, significantly impacting the prediction of peptide conformations. nih.govbiorxiv.org These technologies can analyze vast datasets of known protein and peptide structures to identify complex patterns and correlations that are difficult to discern with traditional methods. mdpi.comnih.gov

Beyond AlphaFold2, various other machine learning models are being developed to address specific challenges in peptide research. arxiv.orgresearchgate.net These models are trained to predict peptide secondary structures, conformational changes upon binding, and peptide-protein interactions. mdpi.com For instance, ML models can analyze protein structures and binding sites to predict which peptide sequences will bind with high affinity and specificity. mdpi.combiorxiv.org This predictive power accelerates the design of new peptides with desired therapeutic properties by reducing the need for extensive experimental screening. mdpi.com

| AI/ML Application | Description | Example Models/Approaches |

| Conformational Ensemble Prediction | Generates multiple possible 3D structures for a single peptide sequence to represent its flexibility. | AlphaFold2 (with modifications) nih.govbiorxiv.org |

| Peptide-Protein Interaction Prediction | Predicts if and how a peptide will bind to a target protein, including binding site identification. | Graph Convolutional Networks, Support Vector Machines mdpi.comarxiv.orgresearchgate.net |

| Secondary Structure Prediction | Predicts local structural elements like alpha-helices and beta-sheets from the amino acid sequence. | Artificial Neural Networks (e.g., SPINE-X) mdpi.commdpi.com |

| Prediction of Peptide Properties for MS | Predicts behavior in mass spectrometry (e.g., digestibility, retention time) to improve identification. | Deep Learning models, Decision Trees nih.gov |

This table summarizes key applications of AI and machine learning in peptide conformational and property prediction, based on recent research findings.

Data-Driven Approaches for Peptide Structure-Activity Relationship Prediction

Understanding the relationship between a peptide's structure and its biological activity—the Structure-Activity Relationship (SAR)—is fundamental for designing potent and selective therapeutic peptides. nih.govrsc.org Data-driven approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com

In peptide QSAR, the variation in amino acid sequences is described numerically. nih.gov This can be done by deriving principal properties (z-scales) from the physicochemical characteristics of the amino acids, such as hydrophobicity, size, and electronic properties. mdpi.comnih.gov These numerical descriptors are then used to build a predictive model using statistical methods like Partial Least Squares (PLS). nih.gov Such models can forecast the activity of new, unsynthesized peptide analogues, guiding the rational design process. mdpi.comnih.gov

Conformational Analysis of Momany Peptides and Model Systems

Analysis of Dipeptide and Oligopeptide Conformations

The local conformation of a peptide backbone is determined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of each amino acid residue. pnas.org These dihedral angles are the primary determinants of the peptide's secondary structure.

The Ramachandran plot is a fundamental tool in structural biology that graphically represents the sterically allowed combinations of φ and ψ angles for an amino acid residue in a polypeptide chain. pnas.orgnih.gov By mapping these angles, the plot reveals distinct regions corresponding to stable secondary structures. nih.gov

The plot is generated by calculating the steric hindrance between atoms for all possible φ and ψ values, typically from -180° to +180°. nih.gov The "allowed" regions are those where atomic clashes are minimal, while "disallowed" regions represent sterically unfavorable conformations. pnas.orgnih.gov For most amino acids (excluding glycine (B1666218) and proline), the Ramachandran plot shows well-defined favored regions corresponding to right-handed α-helices and β-sheets. pnas.org Glycine, with its small hydrogen side chain, has a much larger allowed conformational space, while the cyclic structure of proline restricts its φ angle to a narrow range. pnas.org

The interpretation of a Ramachandran plot for a given peptide or protein involves plotting the φ and ψ angles of each residue and observing their distribution. A high concentration of residues in the α-helical or β-sheet regions suggests a well-ordered structure, whereas a scattered distribution may indicate a more flexible or disordered conformation. rsc.org

Table 1: Ramachandran Plot Regions and Corresponding Secondary Structures

| Ramachandran Plot Region | Approximate (φ, ψ) Angles | Corresponding Secondary Structure |

|---|---|---|

| Right-handed α-helix | (-60°, -45°) | α-helix |

| β-sheet (parallel) | (-119°, +113°) | β-sheet |

| β-sheet (antiparallel) | (-139°, +135°) | β-sheet |

| Left-handed α-helix | (+60°, +45°) | Left-handed α-helix |

| Polyproline II helix | (-75°, +145°) | Polyproline II helix |

This table presents typical φ and ψ angles for common secondary structures. Actual values can vary.

Beta-turns are common structural motifs that cause a reversal in the direction of the polypeptide chain, typically involving four consecutive amino acid residues (i, i+1, i+2, and i+3). wikipedia.orgiiitd.edu.in They are crucial for the globular architecture of proteins and are often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. iiitd.edu.in The different types of beta-turns are primarily distinguished by the φ and ψ dihedral angles of the central two residues (i+1 and i+2). wikipedia.orgyoutube.com

Type I and I' Turns: Type I turns are the most common and can be considered a distorted helical conformation. wikipedia.org Type I' is the mirror image of Type I, with inverted φ and ψ angles. iiitd.edu.in

Type II and II' Turns: Type II turns are characterized by a glycine residue at position i+2, which can readily adopt the required positive φ angle. youtube.com Type II' is the mirror image of Type II. iiitd.edu.in

Type III Turns: Type III turns are closely related to a 310-helix, with the φ and ψ angles of the central residues resembling those of a helical turn. iiitd.edu.in

A newer classification based on high-resolution protein structures has expanded the number of defined beta-turn types to 18, providing a more detailed understanding of these structures. nih.gov

Table 2: Dihedral Angles (φ, ψ) for Central Residues of Common Beta-Turn Types

| Beta-Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |

|---|---|---|---|---|

| Type I | -60° | -30° | -90° | 0° |

| Type I' | +60° | +30° | +90° | 0° |

| Type II | -60° | +120° | +80° | 0° |

| Type II' | +60° | -120° | -80° | 0° |

| Type III | -60° | -30° | -60° | -30° |

These values represent idealized angles. Observed angles in protein structures show some variation. researchgate.net

Helices are regular, repeating secondary structures stabilized by a network of intramolecular hydrogen bonds. The most common types are the α-helix, the 310-helix, and the π-helix. helsinki.filibretexts.org

Alpha-Helices (α-helices): The α-helix is the most prevalent helical conformation in proteins. helsinki.fi It is a right-handed helix with 3.6 residues per turn and is stabilized by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4. helsinki.filibretexts.org This hydrogen bonding pattern results in a stable and rigid structure.

310-Helices: The 310-helix is a tighter, more elongated helix with 3 residues per turn. helsinki.fiyoutube.com It is stabilized by hydrogen bonds between residue i and i+3. libretexts.org 310-helices are often found at the ends of α-helices and can act as intermediates in α-helix folding and unfolding. youtube.comresearchgate.net

Pi-Helices (π-helices): The π-helix is a wider, less common helix with 4.4 residues per turn and hydrogen bonds between residue i and i+5. libretexts.orgyoutube.com It is generally considered to be less stable than the α-helix due to less optimal packing of the backbone atoms. libretexts.org

Table 3: Comparison of Helical Conformations

| Feature | α-Helix | 310-Helix | π-Helix |

|---|---|---|---|

| Residues per Turn | 3.6 | 3.0 | 4.4 |

| Hydrogen Bonding Pattern | i → i+4 | i → i+3 | i → i+5 |

| Rise per Residue (Å) | 1.5 | 2.0 | 1.15 |

| Occurrence | Abundant | Less common, often at ends of α-helices | Rare |

Data compiled from various sources. youtube.com

Not all regions of a peptide adopt a regular secondary structure. Some segments exist in more flexible and disordered states, broadly classified as extended or random coil conformations.

Extended Conformations: In an extended conformation, the polypeptide chain is stretched out. The most well-known extended structure is the β-strand, which forms the basis of β-sheets. uzh.ch Peptides with a high propensity for β-strand formation can aggregate into amyloid fibrils. nih.gov The polyproline II (PPII) helix is another type of extended structure, a left-handed helix with three residues per turn that does not have intramolecular hydrogen bonds. pnas.org

Random Coil Conformations: The term "random coil" refers to a statistical ensemble of conformations that a peptide can adopt in solution, lacking a stable, defined secondary structure. nih.govrsc.org It is important to note that a random coil is not truly random; the conformational space is still limited by the allowed regions of the Ramachandran plot. rsc.org Peptides with a high content of charged or polar residues and a low propensity for regular secondary structure formation are more likely to exist as random coils. nih.gov

Helical Conformations: Alpha-Helices, 3_10-Helices, and Pi-Helices

Intramolecular Interactions Governing Peptide Conformational Stability

The stability of a given peptide conformation is determined by a delicate balance of various intramolecular interactions. Hydrogen bonds are particularly crucial in defining and stabilizing secondary structures.

Intramolecular hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). researchgate.net In peptides, the most significant hydrogen bonds involve the amide (N-H) and carbonyl (C=O) groups of the backbone, as well as polar side chains.

Backbone-Backbone Hydrogen Bonds: These are the primary forces that stabilize regular secondary structures. researchgate.net As discussed previously, the i → i+4 pattern defines the α-helix, i → i+3 defines the 310-helix, and i → i+3 in turns defines the β-turn. iiitd.edu.inresearchgate.net In β-sheets, hydrogen bonds form between the backbones of adjacent β-strands.

Backbone-Side-Chain Hydrogen Bonds: Hydrogen bonds can also form between a backbone atom and a polar side chain. researchgate.net For example, the side chain of aspartic acid, glutamic acid, serine, or threonine can form hydrogen bonds with backbone amide or carbonyl groups, influencing the local conformation. researchgate.net

The presence and geometry of these hydrogen bonds can be characterized experimentally using techniques like NMR spectroscopy and infrared spectroscopy, and computationally through molecular dynamics simulations. researchgate.netresearchgate.net The shielding of backbone hydrogen bonds from the solvent by bulky side chains can also enhance the stability of helical conformations. pnas.org

Role of Torsional Potentials and Dihedral Angle Influences on Conformation

The three-dimensional structure of a peptide is fundamentally governed by the rotational freedom around the single bonds of its backbone and side chains. This rotation is not entirely free but is hindered by a torsional potential, which arises from the interactions between electron clouds of adjacent atoms. The primary determinants of a peptide's backbone conformation are the dihedral angles, specifically phi (φ) and psi (ψ). libretexts.orgmdpi.com The φ angle describes the rotation around the N-Cα bond, while the ψ angle pertains to the rotation around the Cα-C bond. libretexts.orgmdpi.com

The allowed combinations of φ and ψ angles are visualized in a Ramachandran plot, which maps the sterically permissible regions for these angles. libretexts.org The torsional energy associated with different conformations varies, with eclipsed conformations having higher energy due to steric clashes and bond-bond repulsion, while staggered conformations are of lower energy. libretexts.org Computational methods, such as those developed by Momany and colleagues, utilize empirical potential energy functions to calculate the conformational energies of peptides based on these torsional angles, van der Waals interactions, and electrostatic forces. stomuniver.rucapes.gov.brresearchgate.net These calculations help in predicting the most stable conformations of peptides. fortunejournals.com The inherent flexibility and rigidity of different regions within a protein structure are directly related to the fluctuations in these torsion angles. mdpi.com

Side-Chain Rotamer Preferences and Their Impact on Backbone Structure

This interdependence arises from steric interactions between the side-chain atoms and the peptide backbone. wikipedia.orgresearchgate.net For example, certain combinations of φ, ψ, and χ angles can lead to steric clashes, making those conformations energetically unfavorable. wikipedia.org Backbone-dependent rotamer libraries, which provide the probabilities of observing specific side-chain rotamers for given φ and ψ angles, are powerful tools in protein structure prediction and design. researchgate.netwikipedia.org These libraries are a significant improvement over backbone-independent ones as they capture the intricate coupling between backbone and side-chain conformations. researchgate.netresearchgate.net

The nature of the side chain itself influences the accessible backbone conformations. pnas.org For instance, the bulkier side chain of valine restricts its conformational freedom more than the smaller side chain of alanine. wikipedia.org Furthermore, the sequence of side chains can have a profound effect on the resulting secondary and tertiary structure. nih.gov Studies on model peptides have shown that altering the side-chain sequence can significantly impact the stability of different folded structures. nih.gov The interplay between side-chain rotamer preferences and backbone conformation is a key factor in the precise packing of residues in the hydrophobic core of a protein, which is essential for its stability and function. nih.gov

Hydrophobic Interactions and Conformational Energetics

The conformational transitions of peptides are also strongly dependent on the hydrophobic interaction strength. aip.org For some model peptides, a two-state folding transition between helices and random coils is observed when hydrophobic interactions are weak. aip.org As the hydrophobic interaction strength increases, the transition to more compact structures is favored. nih.gov The energetics of transferring a peptide from an aqueous environment to a nonpolar one, mimicking the interior of a protein, is largely governed by the hydrophobicity of its constituent amino acids. nih.gov

Conformational Dynamics and Flexibility in Peptide Systems

Peptides in solution are not static entities but rather exist as a dynamic ensemble of interconverting conformations. ptbioch.edu.pl This conformational flexibility is essential for their biological function and can be studied using a variety of experimental and computational techniques. nih.gov Molecular dynamics (MD) simulations, for instance, provide a powerful tool to explore the complex energy landscape of peptides and to understand their flexibility at an atomic level. nih.gov

The flexibility of a peptide is influenced by its amino acid sequence, the solvent environment, and the presence of any constraints, such as in cyclic peptides. researchgate.netplos.org For example, intrinsically disordered peptides, which lack a stable three-dimensional structure, exhibit a high degree of conformational flexibility, rapidly fluctuating between different states. plos.org In contrast, well-folded peptides have a more defined structure, but still exhibit local fluctuations and can undergo larger conformational changes upon binding to other molecules or in response to environmental cues. nih.gov

Time-Resolved Conformational Transitions and Relaxation Behavior

The conformational transitions of peptides can occur over a wide range of timescales, from picoseconds to seconds or even longer. pnas.org Ultrafast spectroscopic techniques, such as laser-induced temperature jump and time-resolved infrared spectroscopy, have enabled the direct observation of these rapid conformational changes. pnas.orgpnas.orgresearchgate.net These studies have revealed that significant structural rearrangements in peptides can happen on the sub-nanosecond timescale. pnas.orgpnas.org

For example, studies on cyclic peptides with a photoswitchable element have shown that a major conformational change in the backbone can be completed within 20 picoseconds after light-induced triggering. pnas.org However, the subsequent equilibration of the peptide in its new conformational state can be a much slower process, occurring over nanoseconds or longer. pnas.org This suggests that the potential energy surface of a peptide is rugged, with a hierarchy of energy barriers that govern the relaxation process. pnas.org The dynamics of helix-coil transitions in peptides have also been extensively studied, with relaxation rates found to be on the nanosecond to microsecond timescale, depending on the peptide sequence and length. researchgate.netnih.gov

Influence of Solvent Environment on Peptide Conformational Equilibria

The solvent environment plays a critical role in modulating the conformational equilibria of peptides. annualreviews.orgacs.org Water, the primary biological solvent, can significantly influence peptide structure through hydrogen bonding and the hydrophobic effect. annualreviews.orgaip.org The balance of interactions between the peptide and the solvent, as well as intramolecular interactions within the peptide, determines the relative populations of different conformers. annualreviews.org

In a polar solvent like water, extended conformations that allow for favorable interactions with water molecules, such as the polyproline II (PPII) structure, can be stabilized. aip.org This is in contrast to the gas phase, where cyclic structures with intramolecular hydrogen bonds are often the most stable. aip.org The addition of cosolvents or changes in the dielectric constant of the medium can further shift the conformational equilibrium. nih.govacs.org For instance, in a less polar environment, the stability of α-helical structures is often enhanced because the intramolecular hydrogen bonds that stabilize the helix are not in competition with hydrogen bonds to the solvent. nih.govpnas.org

Synthetic Strategies for Momany Inspired Peptides and Analogues

Solid-Phase Peptide Synthesis (SPPS) for Conformational Probes and Model Systems

Solid-phase peptide synthesis (SPPS) has been a cornerstone in the creation of peptides for conformational analysis. nih.govnih.govchempep.com This method, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govchempep.comacs.org The use of protecting groups for the amino acid side chains and the temporary protection of the N-terminus are crucial to the process. chempep.com Two of the most common strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) based approaches. chempep.com

SPPS is particularly well-suited for the synthesis of linear peptides that serve as conformational probes. nih.gov For instance, peptides containing 30-40 residues have been synthesized using solid-phase methods to study the conformational preferences of protein domains. nih.gov The efficiency of SPPS allows for the rapid synthesis of a series of analogues where systematic modifications can be introduced to probe structure-activity relationships. A standard protocol for SPPS using the Fmoc/tBu strategy can yield significant quantities of peptides, such as the 41-mer corticotropin-releasing factor (CRF), in a matter of days. Microwave-assisted SPPS has further accelerated this process, with some synthesizers capable of completing coupling and deprotection steps in minutes.

In the context of Momany-inspired peptides, SPPS has been instrumental in synthesizing growth hormone-releasing peptides (GHRPs) and their analogues. For example, the hexapeptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 was synthesized to investigate its potent in vitro and in vivo GH-releasing activity, with conformational energy calculations providing insight into its structure. oup.com

Table 1: Key Features of Solid-Phase Peptide Synthesis (SPPS)

| Feature | Description |

|---|---|

| Support | Insoluble polymer resin (e.g., polystyrene) |

| Direction | C-terminus to N-terminus |

| Key Steps | 1. Attachment of the first amino acid to the resin. 2. Deprotection of the N-terminus. 3. Coupling of the next protected amino acid. 4. Repetition of deprotection and coupling cycles. 5. Cleavage of the completed peptide from the resin and removal of side-chain protecting groups. |

| Common Chemistries | Boc/Bzl and Fmoc/tBu |

| Advantages | Speed, automation, ease of purification of intermediates. rsc.org |

Solution-Phase Peptide Synthesis Approaches for Defined Conformations

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptides that may be challenging to produce on a solid support. chempep.comnih.gov In solution-phase synthesis, the coupling reactions and deprotection steps are carried out in a homogenous solution. nih.gov This method allows for the purification of intermediates at each step, which can be crucial for ensuring the purity of the final product, especially for peptides intended for conformational studies where even small impurities can interfere with analysis.

Historically, solution-phase synthesis was the primary method for peptide production. acs.orgnih.gov The synthesis of biphalin, a dimeric analogue of enkephalin, is a notable example where solution-phase synthesis is preferred due to the unique hydrazide bridge linking the two peptide fragments. nih.gov The synthesis of alamethicin (B1591596) I, a peptide rich in the sterically hindered amino acid α-aminoisobutyric acid (Aib), was also achieved through solution-phase methods, highlighting the technique's utility for complex targets. ias.ac.in

For Momany-inspired peptides, where precise conformation is key, the control offered by solution-phase synthesis can be advantageous. The synthesis of N-(methylamino)glycine homooligomers has been demonstrated in solution, providing insights into the conformational effects of N-methylation, a modification studied by Momany in the context of thyrotropin-releasing hormone and enkephalin analogues. ub.edunih.gov

Design and Synthesis of Conformationally Constrained Analogues for Structural Studies

A central theme in Momany's work and in modern peptide science is the use of conformational constraints to stabilize specific secondary structures, such as β-turns and helices. rsc.orgresearchgate.net Constraining a peptide's flexibility can enhance its biological activity, selectivity, and metabolic stability by pre-organizing it into its bioactive conformation. researchgate.net

One common strategy for introducing conformational constraints is the formation of cyclic peptides. nih.gov Lactam bridges, formed by creating an amide bond between the side chains of amino acids like lysine (B10760008) and aspartic or glutamic acid, have been successfully used to stabilize helical structures and probe receptor-bound conformations. nih.gov For example, lactam-constrained analogues of secretin(5-27) were synthesized to improve binding affinity and provide insights into the peptide's interaction with its receptor. nih.gov The synthesis of such constrained analogues typically involves standard solid-phase techniques to assemble the linear precursor, followed by a cyclization step. nih.gov

The design of these constraints is often guided by computational modeling to predict which linkages will best stabilize the desired conformation. nih.gov The synthesis of peptides with constrained geometries, such as those containing lactam-bridged dipeptides, has been shown to be a powerful tool for studying structure-activity relationships. researchgate.netfrontiersin.org

Incorporation of Non-Natural Amino Acids and Peptide Mimetics for Conformational Restriction

The introduction of non-natural amino acids is a powerful strategy to induce specific conformational preferences and enhance the properties of peptides. enamine.netoup.comresearchgate.net These modifications can range from simple N-methylation to the incorporation of complex cyclic or sterically hindered amino acids.

Aza-peptides are analogues in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. capes.gov.brnih.gov This modification has a significant impact on the peptide's backbone, often promoting the formation of β-turn conformations. acs.orgcapes.gov.br The synthesis of aza-peptides can be achieved through solid-phase methods, with protocols developed for the systematic incorporation of aza-amino acids. capes.gov.brnih.gov

Aza-amino acid scanning, where each residue in a peptide is systematically replaced by its aza-analogue, has been used to probe the importance of local conformation for biological activity. acs.orgcapes.gov.br For example, an aza-scan of the growth hormone-releasing peptide GHRP-6 was performed to explore its structure-activity relationship. acs.org The synthesis of aza-peptides containing heteroatomic side chains has also been reported, further expanding the chemical space of these peptidomimetics. capes.gov.br The introduction of aza-residues has been shown to be compatible with Fmoc-based solid-phase synthesis. capes.gov.br

Cyclization is a widely used strategy to create conformationally rigid peptides with improved therapeutic potential. nih.govrsc.org Cyclic peptides often exhibit enhanced stability against proteolysis and can have higher binding affinities due to a lower entropic penalty upon binding to their target. plos.org

The design of cyclic peptides can be a complex challenge due to the vast conformational space. rsc.org Computational methods are increasingly being used to guide the de novo design of cyclic peptides with specific structural and functional properties. rsc.orgplos.orgbiorxiv.orgbiorxiv.org These methods can predict the structure of cyclic peptides and even "hallucinate" novel sequences that are likely to fold into a desired conformation. nih.gov For example, reinforcement learning and deep learning approaches have been developed to design cyclic peptide binders for specific protein targets. nih.govbiorxiv.orgbiorxiv.org

The synthesis of cyclic peptides can be achieved through various strategies, including head-to-tail cyclization of a linear precursor or by forming a bridge between amino acid side chains. nih.govnih.gov These methods often employ solid-phase synthesis for the linear peptide followed by a solution-phase or on-resin cyclization step. nih.gov

Aza-Peptide Synthesis and Conformational Effects

Rational Design Principles for Peptide Mimetics based on Structural Insights

The ultimate goal of many peptide studies is the development of peptidomimetics—molecules that mimic the structure and function of a peptide but have improved drug-like properties. researchgate.netfrontiersin.orgnih.gov The rational design of these mimetics is heavily reliant on a deep understanding of the bioactive conformation of the parent peptide, a concept central to Momany's work. researchgate.netnih.govdntb.gov.ua

The design process often begins with identifying the key amino acid residues responsible for biological activity (the pharmacophore). nih.gov Structural insights from techniques like NMR spectroscopy and X-ray crystallography, combined with computational conformational analysis, are then used to design a scaffold that holds these key residues in the correct spatial orientation. rsc.orgnih.gov

Strategies for creating peptidomimetics include:

Backbone modification: Replacing parts of the peptide backbone with more rigid structures. acs.org

Side-chain modification: Introducing non-natural side chains to enhance binding or stability.

Scaffold-based design: Using a non-peptide scaffold to mimic the presentation of key side chains. nih.gov

The work of Momany on the conformational energy of N-methylated amino acids provided early insights into how simple modifications could restrict conformational freedom, a principle that is now widely applied in the design of peptidomimetics. ub.edursc.org The development of growth hormone-releasing peptides also exemplifies the principles of rational design, where a series of analogues were synthesized and tested to optimize activity based on conformational considerations. oup.comnih.gov

Table 2: Examples of Momany-Inspired Peptides and Analogues

| Peptide/Analogue | Key Features | Synthetic Approach | Reference |

|---|---|---|---|

| His-D-Trp-Ala-Trp-D-Phe-NH2 | Growth hormone-releasing pentapeptide | Solid-Phase Peptide Synthesis | oup.comnih.gov |

| His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | Growth hormone-releasing hexapeptide | Solid-Phase Peptide Synthesis | oup.comnih.gov |

| N-methylated enkephalin analogues | Conformational restriction through N-methylation | Solution-Phase Synthesis | ub.edu |

Impact of Momany Peptide Research on Protein Folding and Structural Biology

Peptide Models for Understanding Protein Folding Nucleation and Early Events

The process by which a disordered polypeptide chain transforms into a unique, functional protein structure has long been a central question in biochemistry. Early theories suggested that local interactions play a crucial role in initiating this process. Peptide models have been essential in testing these theories, particularly the concept of nucleation, where small, local structures form and act as templates for subsequent folding.

It has been speculated for many years that reverse turns might act as nucleation sites for protein folding. nih.gov Because these turns are local features, their structural properties have been extensively studied using short peptide models. nih.gov The hypothesis is that sequences with a high propensity to form stable turns in isolation can actively promote the folding of an entire protein. nih.gov In contrast, sequences that are merely flexible enough to allow for chain reversal play a more passive role. nih.gov

Role of Peptide Turn Propensities in Global Protein Structure and Function

Beta-turns (β-turns) are the most common type of tight turn, often connecting strands of antiparallel β-sheets in what is known as a β-hairpin motif. libretexts.org They are characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org The specific geometry of the turn is defined by the dihedral angles (φ, ψ) of the two central residues (i+1 and i+2).

The tendency for certain amino acids to appear at specific positions within a turn is well-documented. nih.gov Proline, for example, is frequently found at the i+1 position of type I and II β-turns due to its rigid pyrrolidine (B122466) ring, which restricts the available conformational space. acs.org Glycine (B1666218), with its lack of a side chain, is also common in turns as it can adopt conformations disallowed for other amino acids. nih.gov These intrinsic preferences can actively promote folding by favoring the interaction of regions flanking the turn. nih.gov

The table below summarizes the canonical β-turn types most frequently observed in protein structures. acs.org

| Beta-Turn Type | Dihedral Angle (φ, ψ) of Residue i+1 | Dihedral Angle (φ, ψ) of Residue i+2 | Common Residues (i+1, i+2) |

| Type I | -60°, -30° | -90°, 0° | Proline at i+1 |

| Type II | -60°, 120° | 80°, 0° | Glycine at i+2 |

| Type I' | 60°, 30° | 90°, 0° | |

| Type II' | 60°, -120° | -80°, 0° | Glycine at i+1 |

| Type VIII | -60°, -30° | -120°, 120° | |

| Data sourced from crystallographic analysis of known protein structures. acs.org |

Influence of Local Peptide Conformations on Higher-Order Protein Folding Pathways

The sequence of amino acids in a peptide dictates its preferred local conformation, which in turn guides the subsequent steps in the protein folding pathway. nih.gov While long-range interactions are critical for stabilizing the final tertiary structure, local interactions are responsible for forming the initial secondary structure elements like α-helices and β-sheets. bakerlab.org The intrinsic propensity of amino acids to favor certain secondary structures is a key determinant in this process. nih.gov

For example, some short peptides excised from proteins can independently fold into their native structures, demonstrating that local interactions can be strong and specific enough to define a conformation. pnas.org However, other peptide sequences, sometimes called "chameleon sequences," can adopt entirely different structures depending on the context of the surrounding protein, highlighting the interplay between local and non-local interactions. pnas.orgnih.gov

Computational methods have been developed to predict backbone conformations based on the statistical influence of single residues and residue pairs on their local structural state. doi.org These methods, which often simplify the conformational space by considering a limited number of structural states, have shown success in predicting the structures of short peptides stabilized by local interactions. doi.org Such studies reinforce the idea that local structural biases shape the energy landscape, making the native fold one of a few compact structures that are compatible with these local preferences. pnas.org The formation of secondary and tertiary structures often appears to happen concurrently, condensing around an initial nucleus. researchgate.net

The following table shows the general propensity of different amino acids to be found in α-helices, β-sheets, or turns. Higher values indicate a higher propensity.

| Amino Acid | α-Helix Propensity | β-Sheet Propensity | Turn Propensity |

| Alanine (Ala) | High | Neutral | Low |

| Glutamate (Glu) | High | Low | Neutral |

| Leucine (Leu) | High | Neutral | Low |

| Methionine (Met) | High | Neutral | Low |

| Valine (Val) | Low | High | Low |

| Isoleucine (Ile) | Low | High | Low |

| Tyrosine (Tyr) | Low | High | Neutral |

| Glycine (Gly) | Low | Low | High |

| Proline (Pro) | Low | Low | High |

| Asparagine (Asn) | Low | Low | High |

| This table represents generalized propensities based on statistical analysis of known protein structures. libretexts.org |

Application of Momany-Derived Force Fields in Large-Scale Protein Folding Simulations

Computational simulations, such as molecular dynamics (MD) and Monte Carlo methods, are powerful tools for studying protein folding. wustl.edu These simulations rely on a potential energy function, known as a force field, to describe the energy of a protein as a function of its atomic coordinates. wustl.edu The development of accurate force fields has been a critical aspect of computational structural biology.

Among the pioneering efforts in this area was the development of the ECEPP (Empirical Conformational Energy Program for Peptides) force field by F.A. Momany, H.A. Scheraga, and their colleagues. wustl.eduencyclopedia.pubchemeurope.comwikipedia.org ECEPP was one of the first force fields specifically developed for modeling peptides and proteins. encyclopedia.pubwikipedia.org A distinguishing feature of ECEPP was its use of fixed geometries for amino acid residues, which simplified the potential energy surface and allowed energy minimization to be conducted in the space of the protein's torsion angles. encyclopedia.pub

Force fields like ECEPP and its successors (e.g., AMBER, CHARMM) are parameterized using a combination of experimental data—such as heats of vaporization and spectroscopic measurements—and high-level quantum mechanical calculations on small molecules. wustl.educhemeurope.com These force fields are fundamental to simulations that explore everything from ligand binding to the entire protein folding process. wustl.edu For instance, a modified version of the PARM94 force field, which belongs to the AMBER family, was used in simulations of the AK peptide to study folding pathways. arxiv.org

Although modern force fields are incredibly sophisticated, their development builds on the foundational principles established by early models like ECEPP. wustl.edu However, a significant challenge remains in the field: energy minimization or molecular dynamics simulations using these force fields can sometimes lead to a model that is less like the experimentally determined structure, an issue that highlights the ongoing need for refinement. encyclopedia.pubwikipedia.org

Peptide-Based Approaches for Investigating Protein-Protein Interaction Interfaces

Protein-protein interactions (PPIs) are central to nearly all cellular processes, and their disruption is implicated in numerous diseases. mdpi.com The interfaces where proteins interact are often large and relatively flat, making them challenging targets for traditional small-molecule drugs. mdpi.com Peptides, however, have emerged as a powerful tool for both studying and inhibiting PPIs. mdpi.comnih.govnih.gov Their structural similarity to regions of a protein allows them to bind with high specificity and affinity to target interfaces. mdpi.com

A common strategy is to design peptides derived from the sequence of one of the interacting partners. nih.gov By analyzing the three-dimensional structure of a protein complex, researchers can identify key fragments, or "hot spots," at the interaction interface that are crucial for binding. nih.gov Peptides corresponding to these fragments can then be synthesized and tested for their ability to disrupt the full protein complex. nih.gov For example, in the effort to block the interaction between the SARS-CoV-2 Spike protein and the human ACE2 receptor, researchers designed peptides derived from the hACE2 α1 helix, which is a key part of the binding interface. nih.gov

A significant challenge in using short peptides is that they rarely retain a defined fold when excised from the parent protein. nih.gov To overcome this, various chemical modifications and stabilization strategies are employed, such as incorporating non-natural amino acids or creating cyclic peptides. nih.govresearchgate.net These approaches aim to lock the peptide into its bioactive conformation, improving both its binding affinity and its stability against degradation by proteases. nih.gov

Spectroscopic Characterization in Conjunction with Theoretical Studies of Momany Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution at atomic resolution. stanford.edu It provides a wealth of information on the local and global conformational features of peptides.

Determination of Dihedral Angles and Interatomic Distances

NMR spectroscopy allows for the determination of crucial geometric parameters such as dihedral angles and interatomic distances, which define the peptide's conformation. ethz.ch The magnitudes of vicinal proton-proton coupling constants (³J-coupling constants), particularly ³J(HNHα), are related to the intervening φ dihedral angle through the Karplus equation. ethz.chacs.org By measuring these coupling constants, researchers can derive constraints on the possible values of the φ angle for each amino acid residue in the peptide chain. ethz.ch

Furthermore, the Nuclear Overhauser Effect (NOE) provides information about interatomic distances. stanford.edu The intensity of an NOE signal between two protons is inversely proportional to the sixth power of the distance between them. The observation of short-range (i, i+1), medium-range (i, i+2, i, i+3), and long-range (i, i+4 or greater) NOEs allows for the reconstruction of the peptide's spatial structure. stanford.eduresearchgate.net For instance, the presence of sequential dαN(i, i+1) and dNN(i, i+1) NOEs is characteristic of extended conformations, while dαβ(i, i+3) and dαN(i, i+3) NOEs are indicative of turn structures. stanford.edu

Table 1: Representative NMR-Derived Interproton Distances and Dihedral Angle Restraints for a Model Tetrapeptide

| Residue Pair | NOE Type | Distance (Å) | Residue | ³J(HNHα) (Hz) | φ Angle (°) |

| Ala1-Gly2 | dαN(i, i+1) | 2.5 | Ala1 | - | - |

| Gly2-Leu3 | dNN(i, i+1) | 2.8 | Gly2 | 6.5 | -120 ± 30 |

| Leu3-Ala4 | dαβ(i, i+2) | 3.2 | Leu3 | 8.0 | -100 ± 20 |

| Ala1-Leu3 | dαN(i, i+2) | 3.5 | Ala4 | 7.2 | -110 ± 25 |

Elucidation of Hydrogen Bonding and Secondary Structure in Solution

Intramolecular hydrogen bonds are fundamental to the stabilization of secondary structures like helices and turns. nih.gov In NMR spectroscopy, the temperature coefficient of the amide proton chemical shift can be used to identify protons involved in hydrogen bonding. Amide protons that are shielded from the solvent due to their participation in a hydrogen bond exhibit a smaller change in chemical shift with temperature compared to solvent-exposed protons. stanford.edu

The pattern of observed NOEs, in conjunction with hydrogen bonding information, allows for the definitive identification of secondary structural elements. stanford.edu For example, a series of dαN(i, i+3) and dαN(i, i+4) NOEs, along with slow-exchanging amide protons, are characteristic of an α-helical conformation. Conversely, the presence of inter-strand NOEs between residues in different peptide segments is a hallmark of β-sheet structures. nih.gov The identification of β-turns, which are crucial for chain reversal, often relies on the observation of a dNN(i+1, i+2) NOE and a hydrogen bond between the CO of residue i and the NH of residue i+3. wikipedia.org